Methyl 4-(2-methylbenzoyl)benzoate
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Overview
Description
Methyl 4-(2-methylbenzoyl)benzoate is an organic compound with the molecular formula C16H14O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl group and a benzoyl group attached to the benzoate structure. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2-methylbenzoyl)benzoate can be synthesized through the esterification of benzoic acid derivatives with methanol in the presence of an acidic catalyst. One common method involves the reaction of 2-methylbenzoyl chloride with methyl 4-hydroxybenzoate under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound often involves similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to drive the esterification reaction efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-methylbenzoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nitration using nitric acid and sulfuric acid, or halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-(2-methylbenzoyl)benzoic acid.
Reduction: Formation of 4-(2-methylbenzoyl)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 4-(2-methylbenzoyl)benzoate is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of fragrances, flavors, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of methyl 4-(2-methylbenzoyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways. The exact molecular targets can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Propyl benzoate
Uniqueness
Methyl 4-(2-methylbenzoyl)benzoate is unique due to the presence of both a methyl group and a benzoyl group, which confer distinct chemical properties and reactivity compared to other benzoate esters. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
649756-96-7 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
methyl 4-(2-methylbenzoyl)benzoate |
InChI |
InChI=1S/C16H14O3/c1-11-5-3-4-6-14(11)15(17)12-7-9-13(10-8-12)16(18)19-2/h3-10H,1-2H3 |
InChI Key |
RJABMTXFRBDXQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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